{5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid
Overview
Description
{5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid: is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a carboxymethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl derivative.
Introduction of the Carboxymethoxy Group: The carboxymethoxy group is typically added via esterification or etherification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages.
Continuous Flow Processing: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tetrazole moieties.
Reduction: Reduction reactions can target the carboxymethoxy group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated phenyl derivatives, nitro compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biology and Medicine:
Drug Development: The compound’s tetrazole ring is a bioisostere for carboxylic acids, making it useful in designing pharmaceuticals with improved pharmacokinetic properties.
Biological Probes: It can be used as a probe to study enzyme activities and receptor-ligand interactions.
Industry:
Agriculture: The compound can be used in the formulation of agrochemicals, such as herbicides and pesticides.
Electronics: It is employed in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of {5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- {5-[4-(methoxy)phenyl]-2H-tetrazol-2-yl}acetic acid
- {5-[4-(hydroxy)phenyl]-2H-tetrazol-2-yl}acetic acid
- {5-[4-(methyl)phenyl]-2H-tetrazol-2-yl}acetic acid
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, hydroxy, methyl) can significantly alter the compound’s chemical and biological properties.
- Unique Features: The carboxymethoxy group in {5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid provides additional sites for chemical modification and enhances its solubility in aqueous media, making it more versatile for various applications.
Properties
IUPAC Name |
2-[5-[4-(carboxymethoxy)phenyl]tetrazol-2-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5/c16-9(17)5-15-13-11(12-14-15)7-1-3-8(4-2-7)20-6-10(18)19/h1-4H,5-6H2,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFGQTBOTCNXEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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